
25B-NB4OMe (hydrochloride)
Overview
Description
25B-NBOMe (hydrochloride) is a synthetic phenethylamine derivative belonging to the NBOMe (N-(2-methoxybenzyl)phenethylamine) class of novel psychoactive substances (NPS). Structurally, it features a 2,5-dimethoxy-4-bromophenyl ring attached to an N-(2-methoxybenzyl)ethylamine backbone, with a hydrochloride salt enhancing its stability for analytical purposes . Initially developed for research into serotonin receptor (5-HT2A) interactions, it has been misused recreationally due to its potent hallucinogenic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25B-NB4OMe (hydrochloride) involves several steps, starting with the preparation of the precursor 2C-B. The precursor is then subjected to a series of chemical reactions to introduce the N-(4-methoxybenzyl) group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of 25B-NB4OMe (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in specialized facilities equipped with advanced analytical and purification techniques .
Chemical Reactions Analysis
Types of Reactions
25B-NB4OMe (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted phenethylamines .
Scientific Research Applications
25B-NB4OMe (hydrochloride) has several scientific research applications, including:
Chemistry: Used as an analytical reference standard for mass spectrometry and other analytical techniques.
Biology: Studied for its interactions with various biological receptors, particularly serotonin receptors.
Medicine: Investigated for its potential therapeutic effects and toxicological properties.
Industry: Utilized in the development of new synthetic methodologies and chemical processes
Mechanism of Action
The mechanism of action of 25B-NB4OMe (hydrochloride) involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound acts as a potent full agonist at this receptor, leading to the activation of downstream signaling pathways. This interaction is responsible for its hallucinogenic effects and other physiological responses .
Comparison with Similar Compounds
The NBOMe and NBOH series share structural and functional similarities but exhibit critical differences in potency, receptor binding, and metabolic profiles. Below is a detailed comparison:
Structural and Functional Differences
Compound | Substituents (R4, R2, R5) | Backbone Modification | Receptor Affinity (5-HT2A) | Potency Relative to LSD |
---|---|---|---|---|
25B-NBOMe (HCl) | Br, OCH3, OCH3 | N-(2-methoxybenzyl) | High (Ki ≈ 0.1–0.5 nM) | ~10–20x higher |
25I-NBOMe (HCl) | I, OCH3, OCH3 | N-(2-methoxybenzyl) | High (Ki ≈ 0.2–0.7 nM) | ~10–15x higher |
25C-NBOMe (HCl) | Cl, OCH3, OCH3 | N-(2-methoxybenzyl) | Moderate (Ki ≈ 1–2 nM) | ~5–10x higher |
25E-NBOH (HCl) | OCH3, OCH3, H | N-(2-hydroxybenzyl) | Lower (Ki ≈ 5–10 nM) | ~2–5x higher |
25-NBOH (HCl) | H, OCH3, OCH3 | N-(2-hydroxybenzyl) | Moderate (Ki ≈ 2–5 nM) | ~3–7x higher |
Key Observations :
- Halogen Substitution : Bromine (25B-NBOMe) and iodine (25I-NBOMe) enhance 5-HT2A binding compared to chlorine (25C-NBOMe) .
- Backbone Modification : The methoxybenzyl group in NBOMe derivatives increases lipophilicity and CNS penetration relative to the hydroxybenzyl group in NBOH analogs .
Pharmacokinetic and Toxicological Profiles
Key Observations :
- Analytical Sensitivity : 25B-NBOMe requires advanced techniques like HPLC-MS/MS for reliable quantification in biological matrices due to low doses (sub-milligram) and rapid metabolism .
- Toxicity : 25B-NBOMe’s bromine substitution correlates with higher neurotoxicity risk compared to 25C-NBOMe .
Regulatory and Forensic Considerations
Key Observations :
- Purity : High-purity standards (>98%) for 25B-NBOMe ensure reliable forensic and research outcomes .
- Regulatory Gaps : NBOH analogs remain unregulated in many jurisdictions despite structural similarities to NBOMe compounds .
Research and Clinical Implications
The lack of systematic human studies on 25B-NBOMe limits clinical understanding, necessitating caution in interpreting case reports. Comparative studies suggest that halogenated NBOMe derivatives pose higher acute risks than NBOH analogs, warranting prioritized regulatory action . Future research should focus on metabolite identification and long-term neurotoxicity profiling.
Biological Activity
25B-NB4OMe (hydrochloride), a derivative of the phenethylamine class, is part of the NBOMe family of compounds, which are known for their potent psychoactive effects. This compound is particularly notable for its high affinity for serotonin receptors, especially the 5-HT2A receptor, which plays a significant role in its biological activity. This article explores the biological activity of 25B-NB4OMe, including its pharmacodynamics, metabolism, and associated research findings.
Chemical Structure and Properties
25B-NB4OMe is chemically characterized as 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine. Its structure allows it to interact effectively with serotonin receptors, leading to its psychoactive properties. The compound is a hydrochloride salt, which enhances its solubility and stability in biological systems.
The primary mechanism of action for 25B-NB4OMe involves its role as a full agonist at the 5-HT2A receptor. This receptor is implicated in various neurological processes, including mood regulation and perception. The binding affinity of 25B-NB4OMe to the 5-HT2A receptor has been documented with a pK_i value indicating strong receptor interaction .
Pharmacokinetics and Metabolism
Research into the metabolism of related compounds suggests that 25B-NB4OMe undergoes extensive hepatic metabolism. It is likely metabolized by various cytochrome P450 enzymes, including CYP1A1, CYP1A2, and CYP3A4, leading to multiple metabolites. These metabolic pathways are crucial for understanding both the efficacy and potential toxicity of the compound .
Table 1: Summary of Metabolic Pathways
Enzyme | Role in Metabolism |
---|---|
CYP1A1 | Hydroxylation |
CYP1A2 | O-demethylation |
CYP3A4 | Glucuronidation |
UGT2B7 | Sulfation |
Biological Effects
The biological effects of 25B-NB4OMe have been studied primarily through in vitro assays. It has been shown to induce cytotoxicity in neuronal cell lines such as SH-SY5Y and PC12, suggesting potential neurotoxic effects at certain concentrations . Additionally, studies have indicated that it can alter cellular signaling pathways, specifically involving the MAPK/ERK cascade and Akt/PKB signaling pathways .
Case Study: Neurotoxicity Assessment
In a study evaluating the neurotoxic effects of various NBOMe compounds, including 25B-NB4OMe, researchers found that exposure led to significant reductions in cell viability compared to controls. The study concluded that while these compounds exhibit potent psychoactive properties, they also pose risks for neurotoxicity .
Safety and Toxicological Concerns
Given its high potency and psychoactive effects, safety assessments are critical for compounds like 25B-NB4OMe. Toxicological studies indicate that while acute toxicity levels remain under investigation, there is a potential for severe adverse effects with misuse or high doses. The compound's classification as a controlled substance in several countries underscores these concerns .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 25B-NB4OMe (hydrochloride)?
- Methodology : Use a combination of gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) for molecular fragmentation analysis and Fourier-transform infrared spectroscopy (FTIR-ATR) for functional group identification. For high-resolution mass analysis, HPLC-TOF (time-of-flight) is recommended to confirm molecular weight (416.74 g/mol for 25B-NB4OMe·HCl) and detect impurities .
- Critical Parameters :
- GC-MS: Use HP1-MS columns (100% dimethylpolysiloxane) with helium carrier gas (1.2 mL/min), temperature gradients (170°C to 325°C), and scan ranges of m/z 50–550 .
- FTIR: Scan range 4000–400 cm⁻¹, resolution 4 cm⁻¹ .
Q. How can researchers ensure the stability of 25B-NB4OMe (hydrochloride) in solution during experimental workflows?
- Best Practices : Prepare stock solutions in methanol at 1.0 mg/mL (free base equivalent) and store aliquots in sealed vials at -20°C. Avoid freeze-thaw cycles beyond three repetitions to prevent degradation .
- Validation : Monitor stability via HPLC-UV at 254 nm, comparing peak area consistency over time. Batch-specific certificates of analysis (COA) should confirm >98% purity .
Q. What receptor-binding assays are suitable for studying 25B-NB4OMe (hydrochloride)'s pharmacological activity?
- Approach : Use radioligand displacement assays targeting serotonin receptors (e.g., 5-HT2A/2C). Competitive binding studies with [³H]LSD or [³H]ketanserin in transfected HEK293 cells can quantify affinity (Ki) and potency (IC50) .
- Data Interpretation : Cross-validate results with functional assays (e.g., calcium flux or IP1 accumulation) to distinguish agonist/antagonist profiles and avoid false positives from non-specific binding .
Advanced Research Questions
Q. How can contradictions in reported 5-HT2A receptor affinity values for 25B-NB4OMe (hydrochloride) be resolved?
- Root Cause Analysis : Variability may arise from differences in assay conditions (e.g., cell line, buffer pH, or incubation time). For example, HEK293 vs. CHO cells may express differing receptor glycosylation patterns, altering ligand binding .
- Mitigation : Standardize protocols using reference agonists (e.g., DOI) and include internal controls. Perform Schild regression analysis to assess competitive antagonism and validate receptor specificity .
Q. What strategies are effective for chiral resolution and stereochemical analysis of 25B-NB4OMe (hydrochloride)?
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak IA or IB) and mobile phases containing 0.1% diethylamine in hexane/isopropanol (90:10). Monitor enantiomeric excess (ee) via polarimetric detection .
- Stereochemical Confirmation : Pair chromatographic data with circular dichroism (CD) or X-ray crystallography to assign absolute configurations, particularly for metabolites .
Q. How do in vivo pharmacokinetic properties of 25B-NB4OMe (hydrochloride) correlate with in vitro metabolic stability data?
- Metabolic Profiling : Perform microsomal incubation assays (human/rat liver microsomes) with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS and identify metabolites (e.g., O-demethylated or hydroxylated derivatives) .
- In Vivo Validation : Conduct rodent studies with plasma/tissue sampling at timed intervals. Use physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability and blood-brain barrier penetration .
Q. What experimental designs address discrepancies in cytotoxicity data for 25B-NB4OMe (hydrochloride) across cell lines?
- Controlled Variables :
- Cell culture conditions (e.g., serum concentration, passage number).
- Assay endpoints (MTT vs. resazurin vs. ATP luminescence) .
Q. Methodological Challenges
Q. How can researchers optimize synthetic routes for 25B-NB4OMe (hydrochloride) to improve yield and scalability?
- Synthetic Optimization :
- Use Buchwald-Hartwig coupling for N-benzylation of phenethylamine precursors.
- Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) to minimize byproducts .
Q. What analytical workflows are recommended for identifying and quantifying trace impurities in 25B-NB4OMe (hydrochloride)?
- Impurity Profiling :
Properties
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3.ClH/c1-21-15-6-4-13(5-7-15)12-20-9-8-14-10-18(23-3)16(19)11-17(14)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOWPQJRJBOZQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2OC)Br)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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